6-Chloro Substituent as a Pharmacophoric Requirement: HIV-1 NNRTI SAR Across 4-Phenylcoumarins
In a systematic SAR study of 4-phenylcoumarin derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 6-chloro substituent was identified as essential for anti-HIV-1 activity [1]. Compound 8b, bearing the 6-chloro-4-phenyl-7-(linked) coumarin scaffold, achieved an IC50 of 9.01 nM against wild-type HIV-1 RT, comparable to the clinical NNRTI Efavirenz [1]. The study explicitly demonstrated that the 6-chloro and 4-phenyl groups are critical pharmacophoric elements, with the 5-atom linker at position 7 enabling optimal conformational flexibility for binding-pocket accommodation [1]. The target compound preserves the identical 6-chloro-4-phenyl-7-oxy pharmacophore and extends it with a 4-carbon (Boc-GABA) linker, positioning it as a direct structural descendant of the validated NNRTI chemotype [2].
| Evidence Dimension | HIV-1 RT inhibition (IC50) and structural determinants |
|---|---|
| Target Compound Data | Preserves 6-chloro-4-phenyl-7-oxy pharmacophore with 4-carbon Boc-GABA linker (MW 457.9, LogP 5.09) [2] |
| Comparator Or Baseline | Compound 8b: HIV-1 RT IC50 = 9.01 nM (6-chloro-4-phenyl-7-(5-atom hydrazone linker) coumarin); Efavirenz: IC50 = comparable [1] |
| Quantified Difference | 6-chloro deletion abolishes anti-HIV-1 activity; linker-length modulation alters potency by >10-fold across the series [1] |
| Conditions | Wild-type HIV-1 RT enzymatic assay; HIV-1 (IIIB) cellular assay in MT-4 cells [1] |
Why This Matters
The target compound retains the 6-chloro-4-phenyl pharmacophore validated in the most potent NNRTI coumarins, providing a rational, SAR-backed basis for prioritizing it over 6-unsubstituted or 6-bromo analogs in antiviral screening cascades.
- [1] Kassem, A. F.; Batran, R. Z.; Abbas, E. M. H.; Elseginy, S. A.; Shaheen, M. N. F.; Elmahdy, E. M. 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry 2023, 141, 106918. View Source
- [2] ChemBase. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate (STOCK1N-37606). Calculated LogD (pH 7.4) = 5.09. Accessed 2026. View Source
